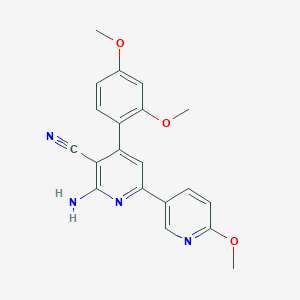
3-sec-butyl-5-(3-methoxybenzylidene)-1,3-thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-sec-butyl-5-(3-methoxybenzylidene)-1,3-thiazolidine-2,4-dione, also known as Meldrum's acid derivative, is a heterocyclic compound that has been widely used in scientific research. This compound has unique properties that make it suitable for various applications, mainly in the field of medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 3-sec-butyl-5-(3-methoxybenzylidene)-1,3-thiazolidine-2,4-dione's acid derivative is not fully understood. However, it is believed that the compound acts by inhibiting certain enzymes or proteins involved in various biological processes.
Biochemical and Physiological Effects:
This compound's acid derivative has been shown to have various biochemical and physiological effects. The compound has been reported to exhibit antioxidant, anti-inflammatory, and antitumor activities. It has also been shown to have a neuroprotective effect and may be useful in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of 3-sec-butyl-5-(3-methoxybenzylidene)-1,3-thiazolidine-2,4-dione's acid derivative is its ease of synthesis and purification. The compound is also stable under various conditions, making it suitable for various experimental procedures. However, one of the limitations of the compound is its low solubility in water, which may limit its use in some experiments.
Direcciones Futuras
There are several future directions for the use of 3-sec-butyl-5-(3-methoxybenzylidene)-1,3-thiazolidine-2,4-dione's acid derivative in scientific research. One of the potential applications is in the development of new drugs for the treatment of various diseases. The compound may also be used in the development of new materials with unique properties. Additionally, further studies are needed to elucidate the mechanism of action of the compound and its potential use in various biological processes.
Conclusion:
In conclusion, this compound's acid derivative is a heterocyclic compound that has been widely used in scientific research. The compound has unique properties that make it suitable for various applications, mainly in the field of medicinal chemistry. Further studies are needed to fully understand the mechanism of action of the compound and its potential use in various biological processes.
Métodos De Síntesis
The synthesis of 3-sec-butyl-5-(3-methoxybenzylidene)-1,3-thiazolidine-2,4-dione's acid derivative is carried out by reacting this compound's acid with 3-methoxybenzaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like ethanol at reflux temperature for several hours. The product is then purified by recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
3-sec-butyl-5-(3-methoxybenzylidene)-1,3-thiazolidine-2,4-dione's acid derivative has been used in various scientific research studies. One of the significant applications of this compound is in the development of new drugs. The compound has been used as a starting material for the synthesis of various bioactive molecules, including antitumor and antibacterial agents.
Propiedades
IUPAC Name |
(5E)-3-butan-2-yl-5-[(3-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S/c1-4-10(2)16-14(17)13(20-15(16)18)9-11-6-5-7-12(8-11)19-3/h5-10H,4H2,1-3H3/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIXOFOJJXRVDPD-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C(=O)C(=CC2=CC(=CC=C2)OC)SC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)N1C(=O)/C(=C\C2=CC(=CC=C2)OC)/SC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}-2-methoxy-2-methylpropanamide](/img/structure/B5347116.png)
![rel-(4aS,8aR)-6-[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5347129.png)

![2-[(4-allyl-1-piperazinyl)methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5347138.png)
![N-{2-[(2R)-2-pyrrolidinyl]ethyl}-1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5347146.png)
![N-[1-{[(3-hydroxyphenyl)amino]carbonyl}-2-(9-methyl-9H-carbazol-3-yl)vinyl]benzamide](/img/structure/B5347157.png)

![1-[(5-ethyl-2-pyridinyl)methyl]-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5347162.png)
![N-[4-(methylamino)-2-oxo-2H-chromen-3-yl]-N'-propylurea](/img/structure/B5347171.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methyl-2-propanamine](/img/structure/B5347174.png)
![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-3-(1H-pyrazol-1-ylmethyl)benzamide](/img/structure/B5347176.png)

![5-(1,3-benzodioxol-5-ylmethylene)-3-[4-(2-ethyl-1-piperidinyl)-4-oxobutyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5347182.png)
![2-{1-[3-(3-pyridinyl)propanoyl]-3-pyrrolidinyl}benzoic acid](/img/structure/B5347197.png)